molecular formula C6H3N5O B13796712 Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine CAS No. 80161-12-2

Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine

Cat. No.: B13796712
CAS No.: 80161-12-2
M. Wt: 161.12 g/mol
InChI Key: LPOHEHUKDXYLPP-UHFFFAOYSA-N
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Description

Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the fusion of isoxazole, triazole, and pyrimidine rings, which endows it with a diverse range of chemical and biological properties.

Preparation Methods

The synthesis of Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine typically involves the annulation of a pyrimidine ring to an isoxazole or triazole precursor. One common method includes the reaction of 4-aminoisoxazole with appropriate reagents to form the desired fused ring system. The reaction conditions often involve the use of strong bases such as sodium hydride (NaH) in dimethylformamide (DMF) as a solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are possible, especially at positions adjacent to the nitrogen atoms in the ring system. Common reagents include halogenated compounds and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific ring fusion pattern and the resulting biological activities, which make it a promising candidate for further research and development.

Properties

CAS No.

80161-12-2

Molecular Formula

C6H3N5O

Molecular Weight

161.12 g/mol

IUPAC Name

10-oxa-3,4,6,8,11-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C6H3N5O/c1-4-5-10-8-3-11(5)2-7-6(4)12-9-1/h1-3H

InChI Key

LPOHEHUKDXYLPP-UHFFFAOYSA-N

Canonical SMILES

C1=NOC2=C1C3=NN=CN3C=N2

Origin of Product

United States

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